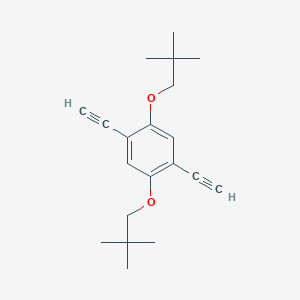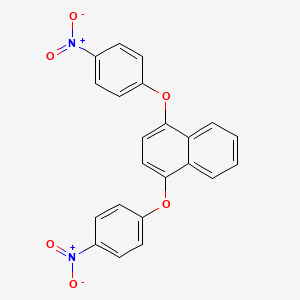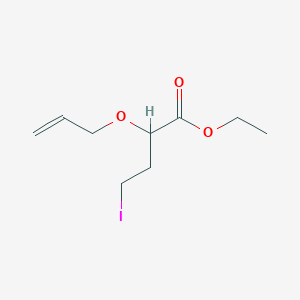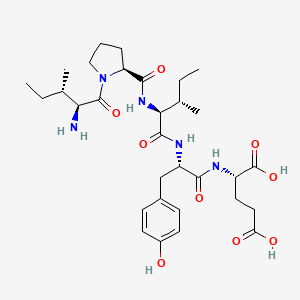
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a thioester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate typically involves the reaction of 4-methoxybenzaldehyde with a suitable thiol reagent under controlled conditions. The reaction may proceed through a series of steps, including the formation of an intermediate thioacrylate, followed by hydrolysis and methylation to yield the final product. Common reagents used in this synthesis include acrylyl chloride and thiophenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The thioester linkage can be reduced to form a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
S-phenyl prop-2-enethioate: Similar structure but with a phenyl group instead of a methoxyphenyl group.
S-phenyl thioacrylate: Contains a thioacrylate moiety similar to the thioester linkage in S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate.
S-phenyl thiopropenoate: Another compound with a thioester linkage but different substituents.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a methoxyphenyl group, which confer specific chemical and biological properties.
特性
分子式 |
C11H12O3S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C11H12O3S/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-7,12H,1-2H3/b10-7- |
InChIキー |
IPIBUYDMVBRART-YFHOEESVSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)SC)/O |
正規SMILES |
COC1=CC=C(C=C1)C(=CC(=O)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
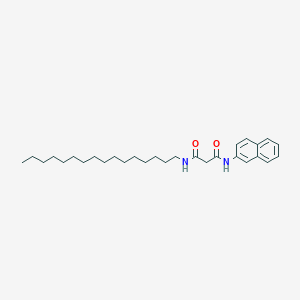
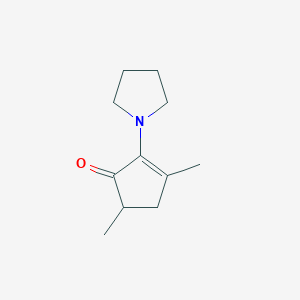
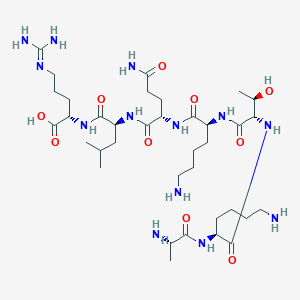
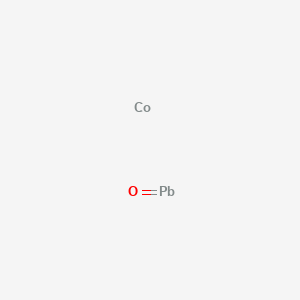
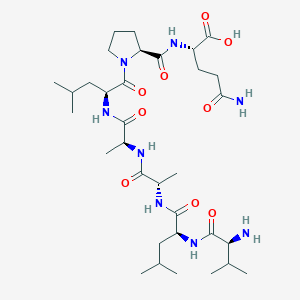

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

